molecular formula C11H10N4 B1517016 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1152940-14-1

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No. B1517016
M. Wt: 198.22 g/mol
InChI Key: VKSUJZUFXCILKH-UHFFFAOYSA-N
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Description

“4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used in research and development, and it is often shipped from Delhi, India .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .


Molecular Structure Analysis

The molecular structure of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” is characterized by the presence of a pyrazole ring attached to a benzonitrile group via a methylene bridge . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” include a molecular weight of 198.23 . The boiling point and other specific properties are not provided in the search results.

Scientific Research Applications

Antimicrobial Activities

A study explored the synthesis and antimicrobial activities of novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. These compounds were synthesized and evaluated as antimicrobial agents, indicating potential use in developing new antimicrobial drugs (Al‐Azmi & Mahmoud, 2020).

Molecular Structures and Spectroscopy

Combined experimental and theoretical studies have been conducted on molecular structures and spectroscopy of pyrazole derivatives, including in-depth analysis through NBO, FT-IR, HOMO-LUMO, and NLO analyses. This research offers insights into the optoelectronic properties of these compounds (Bharathi & Santhi, 2017).

Anti-Inflammatory Applications

Pyrazole derivatives have been synthesized and evaluated for in vitro anti-inflammatory activities, with certain compounds exhibiting significant inhibition properties. This suggests their potential as inhibitors of human Peroxiredoxin 5 and Tyrosine kinase receptor in treating inflammation-related illnesses (Bharathi & Santhi, 2020).

Antioxidant Additives for Lubricating Oils

Research into new thiazoles as antioxidant additives for lubricating oils involved the synthesis of derivatives that reacted with various agents to produce compounds evaluated as potential antioxidant additives for lube oil. This highlights the versatility of pyrazole-based compounds in industrial applications (Amer et al., 2011).

Synthesis of Novel Adenosine Analogs

The chemical modification of 4-nitrile group in certain pyrazole derivatives led to the synthesis of novel adenosine analogs, contributing to the study of nucleosides and nucleotides with potential applications in medical research (Berry et al., 1994).

Future Directions

The future directions for “4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile” could involve further developments in catalytic processes relating to catecholase activity . Additionally, the compound could be explored for its potential in various applications, given the broad range of chemical and biological properties of pyrazole-based ligands .

properties

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-5-9-1-3-10(4-2-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSUJZUFXCILKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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